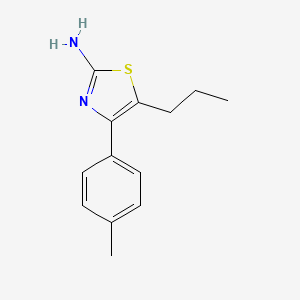

4-(4-Methylphenyl)-5-propyl-1,3-thiazol-2-amine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR signals (based on analogous thiazoles ):

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Thiazole H-4 (aromatic) | 7.20–7.35 | Singlet | 1H |

| Phenyl ring H (ortho/meta) | 7.05–7.15 | Doublet | 4H |

| Propyl CH₂ groups | 1.50–2.50 | Multiplet | 6H |

| Methyl (-CH₃) | 2.30 | Singlet | 3H |

| Amine (-NH₂) | 5.80–6.20 | Broad | 2H |

¹³C NMR peaks would include:

Infrared (IR) Spectroscopy

Key absorption bands:

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated π-system of the thiazole and phenyl rings results in absorption maxima near 270–290 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹), characteristic of aromatic heterocycles .

Comparative Analysis with Structural Analogues

The compound’s properties are contextualized against two analogues:

Substituent Effects :

Properties

IUPAC Name |

4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-3-4-11-12(15-13(14)16-11)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIWRBLVPZXIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=C(S1)N)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355398 | |

| Record name | 4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433254-87-6 | |

| Record name | 4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiazole Ring Formation via Hantzsch Thiazole Synthesis

One of the classical methods to prepare 1,3-thiazoles involves the Hantzsch synthesis, which condenses α-haloketones with thioamides or thioureas. For the target compound, the key intermediate is an α-haloketone bearing the 4-methylphenyl substituent and a propyl side chain.

Step 1: Synthesis of α-haloketone intermediate

The α-haloketone is prepared by halogenation of the corresponding ketone, 4-methylacetophenone derivative, with a propyl substituent at the α-position. For example, bromination at the α-position next to the carbonyl group.Step 2: Condensation with thiourea

The α-haloketone reacts with thiourea under reflux in an appropriate solvent (e.g., ethanol or methanol) to form the thiazole ring, simultaneously introducing the 2-amine group.Step 3: Purification

The crude product is purified by recrystallization or chromatography to yield 4-(4-Methylphenyl)-5-propyl-1,3-thiazol-2-amine.

Alternative Synthetic Routes from Patented Processes

Although direct literature on this exact compound is limited, related 1,3-thiazole derivatives have been prepared using novel processes described in patents, which can be adapted:

Use of substituted thiazole intermediates:

Patents describe preparation of 1,3-thiazole derivatives by reacting substituted α-haloketones with amines or thiourea derivatives, sometimes employing phase transfer catalysts or specific bases to improve yield and selectivity.Solid dispersion techniques:

Some processes include forming solid dispersions of thiazole derivatives with pharmaceutically acceptable carriers to enhance purity and stability.Use of protecting groups and chiral acids:

In complex syntheses, amino-protecting groups and chiral acids are employed to control stereochemistry and improve isolation of intermediates.

Reaction Conditions and Optimization

Solvents: Polar protic solvents such as ethanol, methanol, or aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Temperature: Reflux conditions (60–80 °C) are typical to facilitate ring closure.

Bases and catalysts: Triethylamine or other mild bases may be used to neutralize generated acids; phase transfer catalysts can enhance reaction rates.

Purification: Crystallization from suitable solvents or chromatographic techniques.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | α-Haloketone with 4-methylphenyl and propyl groups | Prepared via halogenation of ketone |

| Reagent | Thiourea | Provides sulfur and amino functionality |

| Solvent | Ethanol, methanol, or DMSO | Polar solvents facilitate reaction |

| Temperature | Reflux (60–80 °C) | Ensures completion of ring formation |

| Reaction time | 4–12 hours | Depends on scale and solvent |

| Base | Triethylamine (optional) | Neutralizes acid by-products |

| Catalyst | Phase transfer catalyst (optional) | Enhances reaction efficiency |

| Purification method | Recrystallization or chromatography | To isolate pure compound |

| Yield | Typically 60–85% | Varies with reaction optimization |

Research Findings and Analysis

Yield and Purity:

The Hantzsch thiazole synthesis route provides moderate to high yields with good purity when reaction parameters are optimized. Use of phase transfer catalysts and controlled pH improves yield and reduces side reactions.Reaction Mechanism:

The nucleophilic attack of thiourea sulfur on the α-haloketone leads to cyclization and formation of the thiazole ring, with concomitant introduction of the amino group at the 2-position.Scalability:

The described methods are amenable to scale-up for industrial production, especially when combined with purification techniques such as solid dispersion with carriers, as outlined in patent literature.Alternative Methods: While direct literature on this exact compound is scarce, analogous compounds have been synthesized via similar routes with modifications in substituents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-5-propyl-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.

Scientific Research Applications

4-(4-Methylphenyl)-5-propyl-1,3-thiazol-2-amine is an organic compound belonging to the thiazole family, characterized by a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, with a 4-methylphenyl group and a propyl group attached to the thiazole ring. Research indicates that this compound has several scientific research applications in biology, medicine, and industry.

Scientific Research Applications

Biology

- This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis, which is relevant to its anticancer activity.

Medicine

- Research has explored its potential as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

Industry

- This compound is used in the development of specialty chemicals and advanced materials with unique properties.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

- Reduction Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.

- Substitution Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring, leading to the formation of various derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-5-propyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis, which is relevant to its anticancer activity.

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 4-(4-Methylphenyl)-5-propyl-1,3-thiazol-2-amine lies in its substituent arrangement. Below is a comparative analysis with structurally related thiazole derivatives:

Key Observations :

Physicochemical Properties

Key Observations :

Spectroscopic Characterization

$^1$H NMR :

- Target Compound : Expected signals include a singlet for the methyl group (δ ~2.3 ppm), a triplet for the propyl chain (δ ~0.9–1.7 ppm), and a broad singlet for the amine (δ ~8.5 ppm) .

- PTZ : Methyl (δ ~2.5 ppm), aromatic protons (δ ~7.2–7.5 ppm), and amine (δ ~8.4 ppm).

- Methoxy Derivative : Methoxy (δ ~3.8 ppm), propyl (δ ~1.0–1.6 ppm), and amine (δ ~8.4 ppm).

Mass Spectrometry :

- The target compound’s molecular ion (m/z 233.35) aligns with C${13}$H${17}$N$_2$S, while PTZ shows m/z 190.26 .

Biological Activity

4-(4-Methylphenyl)-5-propyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a thiazole ring, which is known for its diverse pharmacological properties due to its unique structural characteristics.

Chemical Structure

The molecular formula of this compound is . The structure consists of a thiazole ring substituted with a 4-methylphenyl group and a propyl group, contributing to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound suggest potent activity, comparable to established antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.30 | 0.60 |

| Pseudomonas aeruginosa | 0.40 | 0.80 |

These results indicate that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and colon (LoVo) cancer cells.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| MCF-7 | 12.5 | 48 |

| LoVo | 8.0 | 48 |

The data indicates that the compound exhibits lower IC50 values in LoVo cells compared to MCF-7 cells, suggesting higher potency against colon cancer cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets involved in cell signaling pathways related to cancer progression and microbial resistance. Molecular docking studies suggest that it may inhibit key enzymes or receptors involved in these processes.

Case Studies

Recent studies have investigated the efficacy of this compound in combination therapies for enhanced anticancer effects. For instance, combining it with standard chemotherapeutic agents has shown synergistic effects, leading to improved outcomes in preclinical models .

Q & A

Basic Research Questions

Q. What synthetic routes are available for the preparation of 4-(4-Methylphenyl)-5-propyl-1,3-thiazol-2-amine, and what key reaction conditions are critical?

- Methodology : Cyclocondensation reactions are commonly employed. For example, thiazole derivatives can be synthesized via cyclization of thiourea intermediates with α-haloketones. Key conditions include refluxing in polar aprotic solvents (e.g., DMF) with POCl₃ as a cyclizing agent, as demonstrated in analogous thiazole syntheses . Adjusting stoichiometry and reaction time (3–6 hours) can optimize yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR to confirm substituent positions and aromaticity.

- IR : Identify thiazole ring vibrations (C=N stretch ~1600 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification (e.g., calculated for C₁₃H₁₆N₂S: 232.1038) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), referencing triazole-thiol analogs with MIC values <10 µg/mL .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with IC₅₀ calculations .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale preparation of this compound?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Solvent Optimization : Compare DMF, THF, and acetonitrile for solubility and reaction efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining >80% yield .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .

Q. How should researchers resolve discrepancies between computational (DFT) and experimental spectroscopic data?

- Methodology :

- Conformational Analysis : Perform molecular dynamics simulations to identify dominant conformers.

- Advanced NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals.

- Crystallographic Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries .

Q. What mechanistic approaches are used to study this compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to predict binding affinity with enzymes (e.g., cytochrome P450).

- Enzyme Inhibition Assays : Measure IC₅₀ against kinases or proteases, using fluorescence-based substrates.

- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY) to track intracellular localization via confocal microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.